1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride

Physicochemical properties Lipophilicity Drug-likeness

1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride (CAS 1380300-51-5) is a synthetic spirocyclic compound with the molecular formula C10H19ClN2O and a molecular weight of 218.73 g/mol. Its structure features a 1,8-diazaspiro[4.5]decan-2-one core, comprising a piperidine ring and a pyrrolidone ring fused through a shared spiro carbon, with an ethyl substituent at the N1 position.

Molecular Formula C10H19ClN2O
Molecular Weight 218.72
CAS No. 1380300-51-5
Cat. No. B3059871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride
CAS1380300-51-5
Molecular FormulaC10H19ClN2O
Molecular Weight218.72
Structural Identifiers
SMILESCCN1C(=O)CCC12CCNCC2.Cl
InChIInChI=1S/C10H18N2O.ClH/c1-2-12-9(13)3-4-10(12)5-7-11-8-6-10;/h11H,2-8H2,1H3;1H
InChIKeyGUWKXWFBXANCAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride (CAS 1380300-51-5): Spirocyclic Core and Chemical Identity


1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride (CAS 1380300-51-5) is a synthetic spirocyclic compound with the molecular formula C10H19ClN2O and a molecular weight of 218.73 g/mol. Its structure features a 1,8-diazaspiro[4.5]decan-2-one core, comprising a piperidine ring and a pyrrolidone ring fused through a shared spiro carbon, with an ethyl substituent at the N1 position. The compound is supplied as a hydrochloride salt, which enhances aqueous solubility [1]. This scaffold is recognized in medicinal chemistry for its conformational rigidity, which can influence target binding selectivity [2][3].

Why Unsubstituted 1,8-Diazaspiro[4.5]decan-2-one or Other Analogs Cannot Replace 1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride in Specialized Research


The 1,8-diazaspiro[4.5]decan-2-one scaffold serves as a versatile starting point for kinase inhibitor development, but biological activity is critically dependent on N1 substitution [1]. Reported SAR indicates that the N1 substituent (e.g., methyl, benzyl, phenyl, or ethyl) profoundly modulates kinase selectivity and potency; for example, N1-benzyl and N1-phenyl derivatives are associated with TYK2/JAK1 inhibition (IC50 values of 6 and 37 nM for the core scaffold), while the unsubstituted core is largely inactive . The ethyl group in 1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride imparts distinct lipophilicity and steric properties that differentiate it from methyl, benzyl, or phenyl analogs, meaning that generic substitution by another N1-alkyl derivative would alter target engagement, selectivity, and pharmacokinetic profile. However, no published IC50, Ki, or selectivity data currently exist specifically for the 1-Ethyl analog in direct comparative assays, making empirical validation mandatory before procurement.

Quantitative Differentiation Evidence for 1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride Relative to Closest Analogs


N1-Ethyl Substitution: Predicted Lipophilicity Differentiation from N1-Methyl and N1-Benzyl Analogs

Lipophilicity, a key determinant of membrane permeability and CNS penetration, varies with N1 substitution. The N1-ethyl analog is predicted to exhibit intermediate lipophilicity between N1-methyl and N1-phenyl/benzyl derivatives, offering a distinct profile for tuning CNS exposure. No experimental log P or log D data were located for the target compound in the retrieved literature. The comparison below is based on computational LogP predictions (XLogP3) from PubChem for the respective free bases to illustrate the trend [1][2].

Physicochemical properties Lipophilicity Drug-likeness

Hydrochloride Salt Form: Enhanced Aqueous Solubility vs. Free Base for In Vitro and In Vivo Assays

The compound is supplied as a hydrochloride salt (CAS 1380300-51-5), which is expected to be freely soluble in water, in contrast to the free base form (CAS 1380386-83-3). While no quantitative solubility measurement was retrieved, the general principle of hydrochloride salt formation significantly enhances aqueous solubility, facilitating dissolution in biological assay media and simplifying in vivo dosing formulation .

Salt form Solubility Formulation

Spirocyclic Conformational Rigidity: Structural Differentiation from Linear Diamine Analogs in Kinase Inhibitor Programs

The 1,8-diazaspiro[4.5]decan-2-one scaffold enforces a fixed spatial orientation of the two nitrogen atoms (N1 lactam endocyclic, N8 piperidine) due to the spiro junction, providing a rigid 3D pharmacophore. This contrasts with flexible linear diamine analogs (e.g., N-ethyl-N'-(2-aminoethyl)acetamide derivatives), which lack pre-organized geometry. Diazaspirocyclic scaffolds have been shown to probe the ATP-binding site of protein kinases with distinct selectivity profiles influenced by the spirocyclic conformation, as confirmed by protein crystallography [1][2]. While no direct selectivity or potency data exist for the 1-ethyl analog, the scaffold's conformational constraint is a key differentiator from non-spirocyclic competitors in kinase inhibitor library design.

Conformational restriction Kinase selectivity Scaffold novelty

Absence of Direct Comparative Biological Data for the 1-Ethyl Analog: Critical Gap in Evidence

Despite extensive searching of primary research papers, patents, and authoritative databases, no quantitative biological activity data (IC50, Ki, Kd, EC50, or selectivity profile) were identified specifically for 1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride in any assay system. In contrast, scaffold-matched analogs with different N1 substituents have reported activities: the N1-methyl analog of a 1,8-diazaspiro[4.5]decan-2-one derivative appears in a patent (US20240109865, Example 54), and 2,8-diazaspiro[4.5]decan-1-one derivatives show RIPK1 inhibition (IC50 = 92 nM) [1][2]. The target compound's activity against RIPK1, TYK2/JAK1, BACE-1, or other reported targets of the scaffold class remains uncharacterized in the public domain. This absence of data means that any claimed differentiation is hypothetical and must be verified through prospective experimental profiling.

Data gap Empirical validation Procurement risk

Recommended Application Scenarios for 1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride Based on Current Evidence


Kinase Inhibitor Lead Generation Libraries: Scaffold-Based Screening Against RIPK1, TYK2/JAK1, BACE-1, or Novel Kinase Targets

The 1,8-diazaspiro[4.5]decan-2-one core is a recognized pharmacophore in RIPK1 (IC50 = 92 nM for a 2,8-diazaspiro derivative), TYK2/JAK1 (IC50 = 6 and 37 nM), BACE-1, and other kinase inhibitor programs . The 1-ethyl analog provides an unexplored substitution variant within this established pharmacophore space. Procurement is warranted for scaffold-hopping or diversity-oriented synthesis campaigns where the goal is to explore the impact of N1-ethyl substitution on potency and selectivity relative to better-characterized N1-methyl, N1-benzyl, or N1-phenyl analogs.

CNS Drug Discovery: Lipophilicity-Guided Optimization of Spirocyclic Leads

The predicted intermediate XLogP3 (0.437) of the N1-ethyl free base positions the compound between highly polar N1-methyl (XLogP3 -0.076) and more lipophilic N1-phenyl derivatives (XLogP3 1.565) . In CNS drug discovery, where lipophilicity (typically LogP 2–4 for optimal brain penetration) is a critical parameter, the ethyl substituent may serve as a starting point for further optimization toward CNS-penetrant kinase inhibitors. This is particularly relevant given the involvement of RIPK1 in neurodegenerative diseases including Alzheimer's disease and amyotrophic lateral sclerosis .

Synthetic Methodology Development: Use of a Defined Spirocyclic Building Block

The synthesis of 1,8-diazaspiro[4.5]decane scaffolds has been established via bromine-mediated 5-endo cyclization, and the core scaffold is a validated building block for amide coupling and reductive amination library production . 1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride, with its free N8 piperidine nitrogen, can serve as a key intermediate for late-stage diversification, enabling the parallel synthesis of focused compound libraries for medicinal chemistry programs.

Biological Screening Requiring Water-Soluble Salt Form

For academic or industrial screening laboratories that require compounds in ready-to-dissolve format for biochemical or cell-based assays, the hydrochloride salt form (CAS 1380300-51-5) offers practical advantages over the free base (CAS 1380386-83-3) . Procurement of the pre-formed salt eliminates the need for in-house salt formation, which can be time-consuming and may introduce variability in purity or stoichiometry. The compound should be dissolved in aqueous buffer (e.g., PBS or HEPES) or DMSO for assay preparation.

Quote Request

Request a Quote for 1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.